Genotoxic Potency in Mammalian Germ Cells: A 500-Fold Difference from Triethylenemelamine
In a comparative study assessing genotoxic potency in mouse spermatogonial stem cells, propyl methanesulfonate (PMS) exhibited an effective dose (ED) for inducing 2% fetal abnormalities of 3.0 mmol/kg. This is significantly higher (i.e., less potent) than other alkylating agents tested, including triethylenemelamine (TEM), mitomycin C (MMC), and ethylnitrosourea (ENU), which had ED values of 0.007, 0.007, and 0.6 mmol/kg, respectively [1]. This data provides a quantitative benchmark for the relative biological potency of PMS in a mammalian germline model.
| Evidence Dimension | Genotoxic potency in mouse spermatogonial stem cells |
|---|---|
| Target Compound Data | ED for 2% fetal abnormalities: 3.0 mmol/kg |
| Comparator Or Baseline | Triethylenemelamine (TEM): 0.007 mmol/kg; Mitomycin C (MMC): 0.007 mmol/kg; Ethylnitrosourea (ENU): 0.6 mmol/kg; Procarbazine (PCZ): 1.8 mmol/kg |
| Quantified Difference | PMS is approximately 429-fold less potent than TEM/MMC and 5-fold less potent than ENU |
| Conditions | Male ICR mice injected intraperitoneally, mated days 64-80 post-treatment; fetuses examined on day 18 of pregnancy for external and skeletal abnormalities |
Why This Matters
This quantitative potency ranking is essential for researchers selecting an alkylating agent for dose-response studies, ensuring the chosen compound's effective dose range is appropriate for the experimental model.
- [1] Nagao, T., et al. (1990). Genotoxic potency in mouse spermatogonial stem cells of triethylenemelamine, mitomycin C, ethylnitrosourea, procarbazine, and propyl methanesulfonate as measured by F1 congenital defects. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 229(2), 123-128. DOI: 10.1016/0027-5107(90)90086-j View Source
